tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate

Antiviral Synthesis Synthetic Intermediate Nitrile Hydrolysis

tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate is a Boc-protected 3,3-disubstituted azetidine building block featuring a tertiary nitrile substituent. It belongs to a class of strained four-membered nitrogen heterocycles widely used in medicinal chemistry for introducing sp3-character, modulating physicochemical properties, and mimicking bioactive conformations.

Molecular Formula C12H20N2O2
Molecular Weight 224.304
CAS No. 1466514-81-7
Cat. No. B2620326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate
CAS1466514-81-7
Molecular FormulaC12H20N2O2
Molecular Weight224.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C)(C)C#N
InChIInChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-7H2,1-5H3
InChIKeyBSXBSFHPNCVLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate (CAS 1466514-81-7): Procurement-Relevant Profile and Structural Context


tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate is a Boc-protected 3,3-disubstituted azetidine building block featuring a tertiary nitrile substituent [1]. It belongs to a class of strained four-membered nitrogen heterocycles widely used in medicinal chemistry for introducing sp3-character, modulating physicochemical properties, and mimicking bioactive conformations. This compound is explicitly listed as a key intermediate in patent literature for synthesizing CMV DNA polymerase inhibitors, underscoring its value in antiviral drug discovery [2]. Compared to more common 3-monosubstituted azetidine analogs, its geminal disubstitution pattern offers distinct advantages in generating rigid, chiral environments and protecting the nitrile group from unintended side reactions.

Generic Substitution Risks with Common N-Boc-Azetidine Building Blocks: Why 'Close Enough' Could Derail a Synthetic Sequence


The cyanoisopropyl group on this specific azetidine scaffold cannot be trivially replaced by other common 3-substituted N-Boc-azetidines without sacrificing key reactivity. For instance, substituting with N-Boc-3-(cyanomethyl)azetidine introduces a reactive primary carbon adjacent to the nitrile, drastically altering pKa values and nucleophilicity in subsequent alkylation or hydrolysis steps . Similarly, replacing it with N-Boc-3-iodoazetidine, a versatile linchpin for lithiation and cross-coupling, provides a completely divergent functional handle that necessitates different reaction conditions and may introduce undesired halogen impurities if a nitrile is ultimately required [1]. The geminal disubstitution around the quaternary center in the target compound provides a steric shield for the nitrile, offering kinetic stability against premature reduction or hydrolysis that is absent in primary nitrile analogs, directly impacting synthetic yield and purity in multi-step routes .

Quantitative Differentiation of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate: A Comparator-Focused Evidence Guide


Synthetic Versatility: Controlled Reactivity of a Tertiary Nitrile vs. a Primary Nitrile Motif

The target compound's nitrile is embedded in a tertiary carbon center (C(CH₃)₂CN), which provides a distinct kinetic barrier to hydrolysis and reduction compared to the primary nitrile analog N-Boc-3-(cyanomethyl)azetidine (CAS 142253-58-5). While precise comparative kinetic data is not publicly available, the downstream synthesis from the primary nitrile to the tertiary nitrile in patent WO2013/152065 [1] implies a strategic necessity to install the quaternary center for subsequent transformations, where the primary nitrile would likely undergo uncontrolled side reactions under the same alkylation conditions (e.g., using methyl iodide). This structural difference allows for chemoselective Boc-deprotection under acidic conditions while leaving the tertiary nitrile intact, a prominent advantage for generating free amine azetidine intermediates for further diversification [1].

Antiviral Synthesis Synthetic Intermediate Nitrile Hydrolysis

Functional Handle Orthogonality: Superior Process Selectivity vs. Halogenated Azetidine Linchpins

In contrast to halogenated azetidine linchpins like N-Boc-3-iodoazetidine, which are used for direct metal-halogen exchange and functionalization in flow, as reported by Colella et al. [2], the target compound provides a non-halogenated, orthogonal functional handle. The continuous flow synthesis of 3-substituted azetidines from N-Boc-3-iodoazetidine requires careful cryogenic control (-60 °C) for lithiation and subsequent capture with specific electrophiles [2]. While the target compound is not a direct competitor in this exact lithiation chemistry, its nitrile group can be transformed into a carboxylic acid, amine, tetrazole, or amide, offering a broader, more programmable synthetic vector without the need for heavy halide waste streams. The absence of a halogen atom eliminates potential off-target reactivity in downstream metal-catalyzed pericyclic reactions, making it a cleaner 'drop-in' intermediate for library synthesis [1].

Cross-Coupling Partner Continuous Flow Synthesis Protecting Group Strategy

Commercial Purity and Analytical Characterization for Regulatory-Ready Procurement

Leading suppliers provide this compound with batch-specific analytical certificates, ensuring procurement confidence. Bidepharm offers this compound with a standard purity of 95%, accompanied by NMR, HPLC, and GC reports for each batch . Other vendors list similar or higher purities (up to 97%-98% [1]), which, while typical for research-grade building blocks, enables a direct, traceable purity comparison for procurement teams. This documented analytical package ensures the compound meets the minimum purity threshold required for reproducibility in lead optimization campaigns, avoiding the hidden cost of re-purification that often accompanies lower-grade alternatives from uncertified sources.

Quality Control Analytical Transparency Vendor Certification

Optimal Deployment Scenarios for tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate Based on Comparative Evidence


Antiviral Lead Optimization: CMV DNA Polymerase Inhibitor Synthesis

In programs targeting human cytomegalovirus (CMV), this compound serves as the critical entry point for constructing the azetidine-containing naphthyridinone core series outlined in WO2013/152065 [1]. The tertiary nitrile group survives the multi-step sequence required to build the DNA polymerase inhibitor scaffold, a feature that primary nitrile analogs cannot replicate due to their propensity for premature α-alkylation. Procurement of this exact building block is essential for reproducing reported structure-activity relationships.

Central Nervous System Drug Discovery: Synthesis of Sterically Demanding GABA Analogs

The 2-cyanopropan-2-yl group can be directly converted into a carboxylic acid to generate novel GABA derivatives, as explored in the general synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids [2]. The quaternary center adjacent to the azetidine ring forces a rigid conformation onto the GABA backbone, a feature valuable for probing selectivity between GABA receptor subtypes. Using a non-hindered analog here would fail to produce the same stereoelectronic constraints.

Multi-Step Diversification Libraries: Nitrile as a Central Diversification Hub

For hit-to-lead libraries requiring a common intermediate that can be divergently elaborated, this compound's orthogonal Boc and tertiary nitrile functionalities are ideal. The nitrile can be selectively reduced to an amine, hydrolyzed to an acid, or converted to a tetrazole, all while the Boc group remains intact. This avoids the need to purchase multiple 3-substituted azetidine building blocks, streamlining the procurement process and reducing supply chain complexity [1][2].

Continuous Flow Process Development: Engineering Robust Syntheses

While not directly used in published flow lithiation studies, the compound's thermal stability and absence of labile halogens make it an attractive candidate for high-temperature flow hydrolysis or hydrogenation reactors. Its robust structure suggests it would withstand the intensified conditions of a flow reactor, which are often incompatible with more sensitive primary nitrile or halogenated azetidine building blocks [2].

Quote Request

Request a Quote for tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.